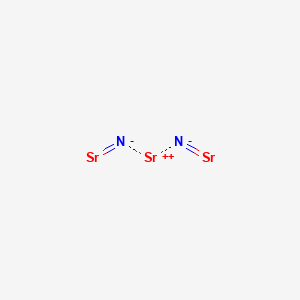

氮化锶

描述

Strontium nitride is an inorganic compound with the chemical formula ( \text{Sr}_3\text{N}_2 ). It is a black crystalline solid that is highly reactive with water, forming strontium hydroxide and ammonia. Strontium nitride is primarily used in research and industrial applications due to its unique properties and reactivity.

科学研究应用

Strontium nitride has several applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of other strontium compounds.

Materials Science: Employed in the development of advanced materials, including ceramics and superconductors.

Medicine: Strontium-based compounds are investigated for their potential in bone regeneration and as drug delivery systems.

Environmental Science: Used in the removal of contaminants from industrial wastewater.

Electronics: Strontium nitride is explored for its potential use in electronic devices and sensors.

作用机制

Target of Action

Strontium nitride (Sr3N2) is a compound that primarily interacts with water . It is produced by burning strontium metal in air or in nitrogen . The primary targets of strontium nitride are water molecules, with which it reacts to form strontium hydroxide and ammonia .

Mode of Action

Strontium nitride reacts with water in a chemical reaction that can be represented as follows: Sr3N2 + 6H2O → 3Sr(OH)2 + 2NH3 . This means that when strontium nitride comes into contact with water, it breaks down to form strontium hydroxide and ammonia .

Biochemical Pathways

Strontium-based nanoparticles have been found to control the insulin release and thus regulate the pathophysiology of diabetes . They can also elicit a prolonged immune response, acting as a good immunotherapeutic agent .

Pharmacokinetics

Strontium-based nanoparticles have been used in targeted drug delivery , suggesting that they may have favorable absorption and distribution properties.

Result of Action

The result of strontium nitride’s action is the formation of strontium hydroxide and ammonia when it reacts with water . In the context of biomedical applications, strontium-based nanoparticles have shown potential in bone regeneration, effective immunotherapy, the management of bacterial infections, and medicine delivery .

Action Environment

The action of strontium nitride is influenced by the presence of water, as it reacts with water to form strontium hydroxide and ammonia . Environmental factors such as humidity and temperature could potentially influence this reaction.

生化分析

Biochemical Properties

Strontium nitride plays a significant role in biochemical reactions, particularly in bone regeneration and growth stimulation. It interacts with calcium-sensing receptors on bone-forming cells, mimicking the effects of calcium and promoting bone formation . Strontium nitride also interacts with various enzymes and proteins involved in bone metabolism, such as alkaline phosphatase and osteocalcin, enhancing their activity and leading to increased bone mineral density .

Cellular Effects

Strontium nitride influences various cellular processes, particularly in osteoblasts, the cells responsible for bone formation. It stimulates calcium signaling pathways, leading to increased expression of osteogenic factors and prostaglandins . Additionally, strontium nitride has been shown to enhance cell proliferation and differentiation, contributing to improved bone health . In other cell types, strontium nitride may exhibit antimicrobial properties, making it useful in medical applications .

Molecular Mechanism

At the molecular level, strontium nitride exerts its effects through several mechanisms. It binds to calcium-sensing receptors on osteoblasts, activating signaling pathways that promote bone formation . This interaction leads to the inhibition of Wnt pathway inhibitors and an increase in β-catenin expression, which in turn enhances the transcription of osteogenic factors . Strontium nitride also influences gene expression by modulating the activity of transcription factors involved in bone metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of strontium nitride on cellular function can change over time. Studies have shown that strontium nitride maintains its stability and effectiveness in promoting bone formation over extended periods .

Dosage Effects in Animal Models

The effects of strontium nitride vary with different dosages in animal models. At low to moderate doses, strontium nitride has been shown to enhance bone mineral density and improve bone microarchitecture . At high doses, strontium nitride may exhibit toxic effects, including impaired cellular function and increased oxidative stress . It is crucial to determine the optimal dosage to maximize the benefits while minimizing adverse effects.

Metabolic Pathways

Strontium nitride is involved in metabolic pathways related to bone metabolism. It interacts with enzymes such as alkaline phosphatase and osteocalcin, promoting their activity and leading to increased bone mineralization . Additionally, strontium nitride influences calcium signaling pathways, which play a crucial role in bone formation and maintenance

Transport and Distribution

Within cells and tissues, strontium nitride is transported and distributed through various mechanisms. It utilizes transporters and binding proteins similar to those used by calcium and magnesium . Strontium nitride can accumulate in bone tissue, where it exerts its effects on bone formation and mineralization

Subcellular Localization

Strontium nitride’s subcellular localization is primarily within the bone matrix, where it interacts with osteoblasts and other bone-forming cells . It may also localize to specific cellular compartments involved in calcium signaling and bone metabolism

准备方法

Synthetic Routes and Reaction Conditions: Strontium nitride can be synthesized by burning strontium metal in an atmosphere of nitrogen or air. The reaction is as follows: [ 3\text{Sr} + \text{N}_2 \rightarrow \text{Sr}_3\text{N}_2 ] This process results in a mixture of strontium nitride and strontium oxide when performed in air. The reaction is typically carried out at high temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of strontium nitride involves similar methods but on a larger scale. High-purity strontium metal is reacted with nitrogen gas in controlled environments to produce strontium nitride. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Types of Reactions:

Hydrolysis: Strontium nitride reacts vigorously with water to form strontium hydroxide and ammonia: [ \text{Sr}_3\text{N}_2 + 6\text{H}_2\text{O} \rightarrow 3\text{Sr(OH)}_2 + 2\text{NH}_3 ]

Oxidation: When exposed to air, strontium nitride can oxidize to form strontium oxide and nitrogen gas.

Reduction: Strontium nitride can be reduced back to strontium metal and nitrogen gas under specific conditions.

Common Reagents and Conditions:

Water: Used in hydrolysis reactions.

Oxygen or Air: Used in oxidation reactions.

High Temperatures: Often required to drive reactions to completion.

Major Products Formed:

Strontium Hydroxide: Formed during hydrolysis.

Ammonia: Also formed during hydrolysis.

Strontium Oxide: Formed during oxidation.

相似化合物的比较

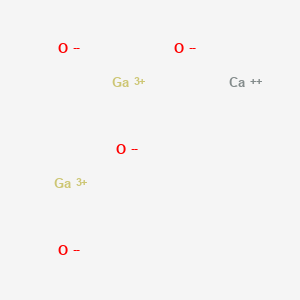

Strontium nitride can be compared with other alkaline earth metal nitrides, such as:

- Beryllium Nitride (( \text{Be}_3\text{N}_2 ))

- Magnesium Nitride (( \text{Mg}_3\text{N}_2 ))

- Calcium Nitride (( \text{Ca}_3\text{N}_2 ))

- Barium Nitride (( \text{Ba}_3\text{N}_2 ))

Uniqueness:

- Reactivity: Strontium nitride is highly reactive with water, similar to other alkaline earth metal nitrides, but the products and reaction conditions can vary.

- Applications: Strontium nitride’s applications in bone regeneration and electronic devices highlight its unique properties compared to other nitrides.

属性

IUPAC Name |

strontium;azanidylidenestrontium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2N.3Sr/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBUYAOHGLSIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[Sr].[N-]=[Sr].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2Sr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12033-82-8 | |

| Record name | Strontium nitride (Sr3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tristrontium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine](/img/structure/B576797.png)

![1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one](/img/structure/B576801.png)